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Compound of Interest

2-Propanol, 1,1'-
Compound Name: - .
(hydroxyimino)bis-

cat. No.: B1609678

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the
compound 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS No. 6424-91-5). Due to the limited
availability of published, peer-reviewed spectral data for this specific molecule, this document
outlines the anticipated spectral characteristics based on its chemical structure and established
principles of spectroscopic analysis for analogous functional groups. This guide is intended to
serve as a reference for researchers in drug development and other scientific fields for the
identification and characterization of this compound.

Chemical Structure and Overview

Chemical Formula: CeH1sNOs Molecular Weight: 149.19 g/mol Structure:

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule containing two secondary alcohol
functional groups and a hydroxyimino (oxime) group. These structural features will give rise to
characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the expected quantitative data from Mass Spectrometry (MS),
Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These
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predictions are based on the analysis of the compound's structure and comparison with

spectral data of similar organic molecules.

Mass Spectrometry (MS)

Mass spectrometry of 2-Propanol, 1,1'-(hydroxyimino)bis- is expected to show a molecular

ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)

Proposed Fragment lon

Interpretation

149 [CeH1sNO3]* Molecular lon (M%)
Loss of a hydroxyl radical from
132 [M - OH]* ]
the oxime group
Subsequent loss of a water
116 [M - OH - H20]* molecule from one of the
alcohol groups
Cleavage of a 2-hydroxypropy!
104 [M - CH(CH3)OH]* J yaroxypropy
group
Fragmentation at the C-C bond
74 [CH2=N(OH)CH2CH(OH)CHs]* _ _
adjacent to the nitrogen
58 [CH3CH(OH)CH2]* 2-hydroxypropyl cation
45 [CH(CH3)OH]* Isopropanol fragment
43 [CH(CH3)z]* Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the different proton

environments in the molecule.
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Predicted Chemical

Proton Type Shift (5, ppm) Predicted Multiplicity  Integration
-OH (oxime) 8.0-9.0 Singlet (broad) 1H
-OH (alcohol) 20-4.0 Singlet (broad) 2H
-CH- (alcohol) 3.8-4.2 Multiplet 2H
-CH:- (adjacent to N) 28-3.2 Multiplet 4H
-CHs (alcohol) 1.1-1.3 Doublet 6H

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

Carbon Type Predicted Chemical Shift (o, ppm)
-CH- (alcohol) 65-70
-CH:z- (adjacent to N) 50 - 55
-CHs (alcohol) 20-25

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the hydroxyl and oxime
functional groups.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~1)  Vibrational Mode Functional Group Intensity

O-H stretch (H-

3500 - 3200 Alcohol, Oxime Strong, Broad
bonded)

2975 - 2850 C-H stretch (sp?) Alkyl Strong

1680 - 1620 C=N stretch Oxime Medium, Sharp

1470 - 1430 C-H bend Alkyl Medium
C-H bend (gem- )

1380 - 1365 ) Isopropyl Medium
dimethyl)

1150 - 1050 C-O stretch Secondary Alcohol Strong

950 - 900 N-O stretch Oxime Medium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic technigues.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation: Dissolve approximately 1-5 mg of 2-Propanol, 1,1'-
(hydroxyimino)bis- in 1 mL of a volatile organic solvent such as methanol or
dichloromethane. The solution should be clear and free of particulate matter.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

GC Conditions:
o Injector Temperature: 250 °C

o Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25
pm film thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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o Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to
280 °C at a rate of 10 °C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Mass Range: Scan from m/z 40 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled experiment.

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as 13C has a low natural abundance.

o Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

o Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR
crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., diamond or zinc selenide crystal).

o Data Acquisition:

o

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~1.

[¢]

o

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 2-Propanol,
1,1'-(hydroxyimino)bis-.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Key Mass Spectrometry Fragmentation Pathways.
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This guide provides a foundational understanding of the expected spectral characteristics of 2-
Propanol, 1,1'-(hydroxyimino)bis-. Researchers are encouraged to use this information as a
starting point for their own analyses and to contribute to the public body of knowledge by
publishing experimentally obtained spectra.

 To cite this document: BenchChem. [Spectral Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609678#spectral-data-for-2-propanol-1-1-
hydroxyimino-bis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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